3-Ethoxycyclohexan-1-ol

Catalog No.
S3246266
CAS No.
51181-36-3
M.F
C8H16O2
M. Wt
144.214
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxycyclohexan-1-ol

CAS Number

51181-36-3

Product Name

3-Ethoxycyclohexan-1-ol

IUPAC Name

3-ethoxycyclohexan-1-ol

Molecular Formula

C8H16O2

Molecular Weight

144.214

InChI

InChI=1S/C8H16O2/c1-2-10-8-5-3-4-7(9)6-8/h7-9H,2-6H2,1H3

InChI Key

VMIHDEMXNIQISM-UHFFFAOYSA-N

SMILES

CCOC1CCCC(C1)O

solubility

not available

3-Ethoxycyclohexan-1-ol is an organic compound characterized by its molecular formula C8H16O2C_8H_{16}O_2. This compound features a cyclohexane ring with an ethoxy group (-OCH₂CH₃) attached to the first carbon and a hydroxyl group (-OH) on the same carbon, making it a secondary alcohol. Its structure allows for unique chemical properties and reactivity, particularly in organic synthesis and medicinal chemistry.

As mentioned earlier, research suggests 3-Ethoxycyclohexan-1-ol might act as a bifunctional ligand due to its dual functionality. However, the specific mechanism of action in any potential application remains unknown and requires further investigation [].

  • It is recommended to handle it with gloves and in a well-ventilated area due to its potential unknown health effects [].
  • Avoid contact with eyes and skin [].

  • Oxidation: This compound can be oxidized to form 3-ethoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically transforms the hydroxyl group into a carbonyl group.
  • Reduction: Under reducing conditions, it can be converted into 3-ethoxycyclohexane using reducing agents like lithium aluminum hydride, which removes the hydroxyl group and saturates the ring.
  • Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used in the reaction.

Research indicates that 3-Ethoxycyclohexan-1-ol may exhibit biological activity due to its structural features. It has been studied for potential applications in pharmacology, particularly as a precursor for biologically active compounds. The compound's ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry.

Several methods are utilized to synthesize 3-Ethoxycyclohexan-1-ol:

  • Ethylation of Cyclohexanol: This method involves reacting cyclohexanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
  • Catalytic Hydrogenation: In an industrial setting, 3-Ethoxycyclohexan-1-ol can be synthesized via catalytic hydrogenation of 3-ethoxycyclohexene using palladium on carbon as a catalyst under high pressure and temperature.

3-Ethoxycyclohexan-1-ol finds various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of various derivatives.
  • Pharmaceutical Development: Its potential use in drug formulation is being explored due to its reactivity and ability to form biologically active compounds.
  • Industrial Use: The compound is utilized in the production of fine chemicals and specialty materials, contributing to diverse chemical manufacturing processes.

Similar Compounds

Compound NameStructureKey Differences
CyclohexanolC₆H₁₂OLacks ethoxy group; simpler alcohol
3-MethylcyclohexanolC₈H₁₄OContains a methyl group instead of ethoxy
4-Ethoxycyclohexan-1-olC₈H₁₆O₂Ethoxy group on the fourth carbon
3-EthoxycyclohexanoneC₈H₁₄O₂Contains a carbonyl group instead of hydroxyl

Uniqueness

3-Ethoxycyclohexan-1-ol is unique due to the specific positioning of the ethoxy group on the cyclohexane ring, which significantly influences its chemical reactivity and physical properties compared to its analogs. This structural feature enhances its solubility in organic solvents and allows it to participate in various chemical transformations that other similar compounds may not readily undergo.

XLogP3

1.1

Dates

Last modified: 04-15-2024

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